molecular formula C17H10F3NO2 B1439795 3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one CAS No. 1283109-72-7

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one

Cat. No. B1439795
M. Wt: 317.26 g/mol
InChI Key: XJLOXDSPXWORBG-UHFFFAOYSA-N
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Description

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one, or 3,4-difluorophenylacetyl-6-fluoroquinolin-2(1H)-one, is a novel and highly potent quinoline-based compound. This compound has been studied for its potential applications in scientific research, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is part of a family that has seen significant attention in both synthetic organic and medicinal chemistry due to its value in numerous advancements. Research has focused on the synthesis of this family, including 3-acetyl-4-hydroxyquinolin-2(1H)-ones, and various reactions involving these compounds (Abdou et al., 2019).

Photophysical Properties

  • Studies have been conducted on the photophysical properties of related compounds, such as norfloxacin and its derivatives, to understand the role of different functional groups in the behavior of the quinoline ring. These studies have revealed insights into singlet excited-state deactivation and intramolecular electron transfer mechanisms (Cuquerella, Miranda, & Bosca, 2006).

Biological Activities

  • Several novel derivatives of this compound class, including 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for antimycobacterial activities. One such compound demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Antibacterial Potency

  • Research into the structural variations of fluoroquinolones, including the introduction of novel N-1 substituents, has led to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Synthetic Applications

  • The reactivity of related compounds, such as 3-acetyl-4-methylthioquinolin-2(1H)-one, with various reagents has been explored. These studies provide insights into the synthesis of new quinolinones and potential applications in creating various heterocyclic compounds (Hassan, Othman, & Abass, 2013).

properties

IUPAC Name

3-acetyl-4-(3,4-difluorophenyl)-6-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLOXDSPXWORBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
The protein K inase B alpha ( AKT ) and nuclear factor kappa‐light‐chain‐enhancer of activated B cells ( NF ‐κ B ) pathways are central regulators of cellular signaling events at the …
Number of citations: 23 onlinelibrary.wiley.com

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